16-Ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one is a novel ferrocene-estrogen conjugate synthesized by incorporating a ferrocene moiety at position 16 of the estrone molecule []. This compound belongs to a class of synthetic steroids designed for potential application in hormone-dependent breast cancer research [].
Although not explicitly investigated, the proposed mechanism of action for 16-ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one involves its recognition by the estrogen receptor alpha (ERα), potentially enabling its use as a vector for targeted delivery into cancer cells []. This hypothesis is based on the observation that similar ferrocene-estrogen conjugates exhibit cytotoxic activity against hormone-dependent breast cancer cell lines [].
16-Ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one is primarily investigated for its potential application in hormone-dependent breast cancer research []. In vitro studies on breast cancer cell lines revealed cytotoxic activity comparable to conventional therapeutic drugs like tamoxifen and cisplatin []. Docking studies also suggest its recognition by ERα, supporting its potential as a targeted delivery vector [].
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2